![molecular formula C12H14FNO7 B1409443 2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide CAS No. 215942-92-0](/img/structure/B1409443.png)
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide
Overview
Description
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide is a chemical compound with promising potential . It is widely used in cutting-edge biomedical research as a potential treatment for various cancers . Its ability to thwart the proliferation of malignant cells underscores its standing as a potent chemotherapeutic agent .
Scientific Research Applications
C12H14FNO7 C_{12}H_{14}FNO_{7} C12H14FNO7
and a molecular weight of 303.24 . Below is a comprehensive analysis of its scientific research applications across various fields:Oncology Research
This compound has shown promise as a chemotherapeutic agent due to its ability to inhibit the proliferation of cancer cells . It is being studied for its effectiveness against various malignancies, highlighting its potential as a versatile treatment option in oncology.
Proteomics
In proteomics, this compound is utilized as a specialty product. Its properties may aid in the study of protein structures and functions, particularly in understanding the modifications and interactions that proteins undergo in cancerous cells .
Agricultural Chemistry
While not directly mentioned in the search results, compounds like this one could theoretically be used in agricultural chemistry research to develop new pesticides or herbicides that target specific plant enzymes or pathways.
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or proteins within cells .
Mode of Action
It is widely used in cutting-edge biomedical research as a potential treatment for various cancers . Its ability to thwart the proliferation of malignant cells underscores its standing as a potent chemotherapeutic agent .
Biochemical Pathways
Similar compounds have been known to interfere with specific metabolic pathways within cells .
Result of Action
It has been noted for its potential in thwarting the proliferation of malignant cells .
properties
IUPAC Name |
[(3R,4R,5S,6R)-4,5-diacetyloxy-6-cyano-6-fluorooxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDSZTUKGEGGQ-WYUUTHIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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